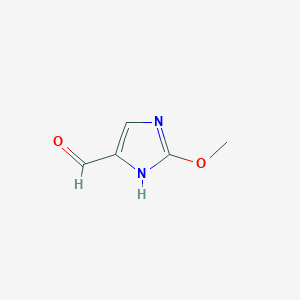

2-Methoxy-1H-imidazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

54565-92-3 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

2-methoxy-1H-imidazole-5-carbaldehyde |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-6-2-4(3-8)7-5/h2-3H,1H3,(H,6,7) |

InChI Key |

ZWZYKTWCJUKRCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(N1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 1h Imidazole 5 Carbaldehyde and Analogous Imidazole Carbaldehydes

Strategies for Imidazole (B134444) Ring Construction with Aldehyde Functionality at C-5

Achieving an aldehyde group at the C-5 position of the imidazole ring can be accomplished through various synthetic routes. These methods include building the ring from multiple components simultaneously, cyclizing linear precursors, or modifying an existing imidazole structure.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are advantageous for creating diverse molecular libraries. rsc.org

Several MCRs are employed for synthesizing substituted imidazoles. The van Leusen three-component reaction, for instance, utilizes tosylmethylisocyanide (TosMIC) as a key reagent, which reacts with an aldehyde and an amine to form the imidazole ring. nih.gov This method is versatile and can accommodate a wide range of aldehydes and amines, allowing for the synthesis of 1,4,5-trisubstituted imidazoles. nih.govorganic-chemistry.org Another prominent approach is the four-component synthesis, which often involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate. organic-chemistry.org These protocols offer a direct route to highly substituted imidazoles in a single step. acs.org

While powerful for generating substituted imidazoles, directly achieving a C-5 carbaldehyde functionality through common MCRs can be challenging, as the components typically define the substituents at other positions. However, a precursor to the aldehyde, such as a protected hydroxymethyl group on one of the starting materials, could be carried through the reaction and later oxidized.

| Reaction Name | Key Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| van Leusen Reaction | Aldehyde, Primary Amine, Tosylmethylisocyanide (TosMIC) | Base (e.g., K₂CO₃) | 1,5-Disubstituted or 1,4,5-Trisubstituted Imidazoles | nih.gov |

| Four-Component Synthesis | 1,2-Diketone, Aldehyde, Ammonium Acetate, Primary Amine | Solvent-free, heat | 1,2,4,5-Tetrasubstituted Imidazoles | organic-chemistry.org |

| Brønsted Acid-Catalyzed MCR | Vinyl Azide, Aromatic Aldehyde, Aromatic Amine | Benzoic Acid | 1,2,5-Trisubstituted Imidazoles | organic-chemistry.org |

The construction of the imidazole ring can also be achieved through the cyclization of linear precursors. These methods involve the formation of one or two bonds to close the ring. A common strategy involves the reaction between a 1,2-diamino compound and an aldehyde, promoted by an oxidizing agent or a catalyst like chlorotrimethylsilane. organic-chemistry.org For example, the reaction of (hetero)aromatic ortho-diamines with aldehydes followed by air oxidation readily produces fused imidazole systems like benzimidazoles. organic-chemistry.org

Diaminomaleonitrile (DAMN) serves as a versatile precursor for various nitrogen heterocycles, including imidazoles. nih.gov The synthesis often begins by modifying one of DAMN's amino groups, for instance, by reacting it with an aldehyde to form an imine, which then undergoes an intramolecular condensation to build the imidazole ring. nih.gov Similarly, cyclization of intermediates derived from α-hydroxyimino ketones, aldehydes, and ammonia (B1221849) can also yield the imidazole core. scribd.com These condensation strategies are fundamental in heterocyclic chemistry and provide reliable pathways to the imidazole scaffold. bgu.ac.il

An alternative to building the ring with the aldehyde group present is to introduce it onto a pre-existing imidazole core. This is typically achieved through formylation reactions. One of the most common methods is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF) to install a formyl group onto electron-rich aromatic rings.

Another powerful technique is metal-halogen exchange followed by quenching with a formylating agent. For instance, a bromoimidazole can be treated with an organolithium reagent (like n-butyllithium) at low temperatures to generate an imidazol-yllithium species. This highly reactive intermediate is then quenched with DMF to introduce the aldehyde group. nih.gov This approach offers high regioselectivity, as the position of the initial halogen atom dictates the site of formylation. Studies have shown that N-protected 4-bromoimidazoles can be selectively lithiated at the 5-position and subsequently treated with DMF to yield the desired imidazole-5-carbaldehyde. Similarly, starting with 4-methyl-1H-imidazole-5-carbaldehyde, the N-1 position can be alkylated using a base like sodium hydride (NaH) followed by an alkyl halide. dergipark.org.tr

| Method | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Lithiation-Formylation | N-protected 4-bromoimidazole | 1. n-Butyllithium 2. DMF | N-protected 4-bromoimidazole-5-carbaldehyde | |

| Lithiation-Formylation | N-aryl imidazole | 1. n-Butyllithium 2. DMF | N-aryl imidazole-5-carbaldehyde | nih.gov |

Introduction and Regioselective Placement of Methoxy (B1213986) Grouping at C-2 within Imidazole Systems

Introducing a methoxy group specifically at the C-2 position of the imidazole ring is the second key challenge in synthesizing the target molecule. This can be approached by either using precursors that already contain the methoxy moiety or by directly functionalizing the C-2 position of the imidazole core.

A straightforward strategy to obtain a 2-methoxyimidazole is to construct the imidazole ring using a precursor that already contains the required C-O bond. This can be achieved by employing a reagent that provides the C-2 carbon along with the methoxy group during the cyclization step. For example, a reaction could involve the cyclization of a diamine with an imino ether derived from a nitrile. bgu.ac.il If the imino ether precursor contains the methoxy group, it will be incorporated at the C-2 position of the resulting imidazole.

This approach is analogous to syntheses where substituted benzaldehydes are used in MCRs to install an aryl group at a specific position. nih.gov By choosing a starting material that already possesses the methoxy functionality, complex and potentially low-yielding post-synthesis modifications can be avoided. For instance, a methoxy-substituted amidine could be condensed with an α-haloketone to form the imidazole ring with the methoxy group pre-installed at the C-2 position.

The direct introduction of a methoxy group onto the C-2 position of a pre-formed imidazole ring is a less common and more challenging synthetic route. The C-2 proton of an N-protected imidazole is acidic and can be removed by a strong base to form a 2-lithioimidazole intermediate. orgsyn.org While this intermediate is typically used to introduce carbon-based electrophiles, it could potentially react with an electrophilic oxygen source to install a hydroxyl group, which could then be methylated.

However, direct methoxylation reactions on such heterocyclic systems are not widely documented in the reviewed literature. More commonly, a nucleophilic substitution approach is used, where a suitable leaving group at the C-2 position (such as a halogen or a sulfonyl group) is displaced by a methoxide (B1231860) source (e.g., sodium methoxide). This requires the initial synthesis of a 2-functionalized imidazole, which can be prepared from precursors like 2-mercaptoimidazoles or 2-aminoimidazoles through diazotization followed by substitution.

Synthesis of the Specific 2-Methoxy-1H-imidazole-5-carbaldehyde Motif

While a specific, documented synthesis for this compound is not extensively reported in the literature, its synthesis can be projected based on established methods for the formylation of imidazole derivatives. A probable and widely utilized method for introducing a formyl group onto an electron-rich heterocyclic ring, such as a 2-methoxy-substituted imidazole, is the Vilsmeier-Haack reaction.

The proposed synthesis would begin with a suitable precursor, 2-methoxy-1H-imidazole. The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. google.comresearchgate.net The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich imidazole ring attacks the electrophilic Vilsmeier reagent (a chloroiminium ion). researchgate.net Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde. google.comresearchgate.net

The regioselectivity of the formylation would be directed to the C5 position due to the electronic influence of the methoxy group at the C2 position.

Proposed Vilsmeier-Haack Reaction Scheme:

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic N,N-dimethylchloroiminium ion. google.com

Electrophilic Attack: The 2-methoxy-1H-imidazole attacks the Vilsmeier reagent, leading to the formation of a sigma complex.

Iminium Ion Formation: Aromatization occurs through the loss of a proton, forming an iminium ion intermediate.

Hydrolysis: Aqueous workup hydrolyzes the iminium ion to yield the final product, this compound. google.com

An alternative strategy involves a halogen-metal exchange reaction. This would start with a protected, brominated imidazole, for instance, 1-(protected)-2-methoxy-5-bromoimidazole. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would result in a lithium-halogen exchange, creating a highly reactive imidazol-5-yllithium species. This intermediate can then be quenched with an electrophilic formylating agent like DMF to introduce the aldehyde group at the C5 position. nih.gov Subsequent deprotection would yield the target compound.

| Method | Starting Material | Key Reagents | Intermediate | Key Advantages |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | 2-Methoxy-1H-imidazole | DMF, POCl₃ | Iminium salt | Direct formylation, well-established for electron-rich heterocycles. google.comresearchgate.net |

| Halogen-Metal Exchange | Protected 2-methoxy-5-bromoimidazole | n-BuLi, DMF | 5-Lithiated imidazole | High regioselectivity controlled by the position of the halogen. nih.gov |

Advancements in Green Chemistry Approaches for Imidazole Carbaldehyde Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including imidazole derivatives, to minimize environmental impact. researchgate.net These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ijsrch.comnih.gov

For the synthesis of imidazole carbaldehydes and related structures, several green strategies have been explored:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved product selectivity compared to conventional heating. researchgate.netresearchgate.net The synthesis of polysubstituted imidazoles from aldehydes and other precursors can be efficiently carried out under microwave conditions, sometimes in the absence of a solvent or using green solvents like water. researchgate.net

Use of Green Catalysts: There is a growing interest in replacing hazardous and expensive catalysts with eco-friendly alternatives. For instance, chitosan, a biodegradable and renewable biopolymer, has been effectively used as a catalyst in the synthesis of substituted imidazoles. nih.gov Other approaches include the use of nanoparticles, such as Cr₂O₃ nanoparticles synthesized via green methods, which can act as efficient and reusable heterogeneous catalysts. researchgate.net

Multicomponent Reactions: One-pot, multicomponent reactions (MCRs) are highly efficient as they combine several reaction steps into a single operation, reducing solvent waste, energy consumption, and purification steps. ijsrch.com The synthesis of highly functionalized imidazoles from an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source is a classic example of an MCR that aligns with the principles of green chemistry.

Solvent-Free or Green Solvent Systems: Conducting reactions under solvent-free conditions or in environmentally friendly solvents like water or ethanol (B145695) significantly reduces the generation of volatile organic compound (VOC) waste. researchgate.netnih.gov

| Green Approach | Key Features | Examples/Applications | References |

|---|---|---|---|

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields. | Synthesis of polysubstituted imidazoles from aldehydes and benzil. | researchgate.netresearchgate.net |

| Green Catalysts | Biodegradable, reusable, non-toxic. | Chitosan-catalyzed multicomponent synthesis of imidazoles; Cr₂O₃ nanoparticles. | researchgate.netnih.gov |

| Multicomponent Reactions | One-pot synthesis, high atom economy, reduced waste. | Condensation of aldehydes, ammonium acetate, and benzil. | ijsrch.com |

| Alternative Solvents | Use of water, ethanol, or solvent-free conditions. | Reactions carried out in aqueous media or by grinding reagents together. | researchgate.netnih.gov |

Chemical Transformations and Reactivity of 2 Methoxy 1h Imidazole 5 Carbaldehyde Systems

Reactivity of the Aldehyde Group at Position 5

The carbaldehyde group at the C5 position of the imidazole (B134444) ring is a primary site of chemical reactivity, readily undergoing a variety of transformations typical of aromatic aldehydes.

Oxidation Reactions of the Carbaldehyde Moiety

The aldehyde functional group in 2-Methoxy-1H-imidazole-5-carbaldehyde can be oxidized to the corresponding carboxylic acid, 2-Methoxy-1H-imidazole-5-carboxylic acid. This transformation is a standard reaction for aldehydes and can be achieved using a range of common oxidizing agents. While the imidazole ring itself is generally stable to oxidation, strong reagents may affect the ring system. uobabylon.edu.iq Mild oxidizing agents are therefore preferred to ensure the chemoselective oxidation of the aldehyde.

Common reagents for this type of oxidation include:

Potassium permanganate (B83412) (KMnO₄) in neutral or alkaline conditions.

Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid), although reaction conditions must be carefully controlled to avoid side reactions.

Silver (I) oxide (Ag₂O) , as used in the Tollens' test, which is a mild and selective method for oxidizing aldehydes.

Manganese dioxide (MnO₂) , which is often used for oxidizing allylic and benzylic alcohols, can also be effective for oxidizing imidazole carbaldehydes to their corresponding carboxylic acids. guidechem.com

The resulting 2-Methoxy-1H-imidazole-5-carboxylic acid is a valuable synthetic intermediate for the preparation of esters, amides, and other acyl derivatives.

Reduction Reactions of the Carbaldehyde Moiety

The aldehyde group can be readily reduced to a primary alcohol, yielding (2-Methoxy-1H-imidazol-5-yl)methanol. This conversion can be accomplished using various reducing agents, with the choice often depending on the desired selectivity and the presence of other functional groups.

Standard reduction methods include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent that efficiently reduces aldehydes and ketones to alcohols in protic solvents like methanol (B129727) or ethanol (B145695).

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that also reduces aldehydes to alcohols. It requires anhydrous conditions and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (IV) oxide (PtO₂), or Raney nickel. orgsyn.org It is an effective method for reducing the aldehyde without affecting the aromatic imidazole ring.

The product, (2-Methoxy-1H-imidazol-5-yl)methanol, serves as a useful building block for further synthetic modifications, such as etherification or conversion to the corresponding halide.

Condensation Reactions Leading to Imines and Derivatives (e.g., Thiosemicarbazones)

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to nucleophilic attack by primary amines and related compounds, leading to the formation of imines (Schiff bases) and their derivatives through a condensation reaction. masterorganicchemistry.comyoutube.com This reaction typically involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. youtube.com The reaction is often catalyzed by a small amount of acid.

A particularly important class of derivatives formed via this pathway are thiosemicarbazones. These are synthesized by reacting the aldehyde with thiosemicarbazide (B42300). nih.govmdpi.com The reaction proceeds via nucleophilic addition of the terminal primary amine group of thiosemicarbazide to the aldehyde's carbonyl group, followed by elimination of a water molecule. ijper.orgnih.gov Thiosemicarbazones derived from heterocyclic aldehydes are of significant interest due to their ability to act as chelating ligands for metal ions and their wide range of biological activities. nih.govijper.org

The general reaction to form a thiosemicarbazone is as follows: this compound + H₂N-NH-C(=S)NH₂ → (E)-2-((2-methoxy-1H-imidazol-5-yl)methylene)hydrazine-1-carbothioamide + H₂O

| Derivative | Nucleophile | Typical Solvents | Catalyst (if any) | General Conditions |

|---|---|---|---|---|

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Ethanol, Methanol, Toluene | Traces of acid (e.g., acetic acid) | Reflux or stirring at room temperature |

| Thiosemicarbazone | Thiosemicarbazide | Ethanol, Methanol, 1-Butanol | Traces of acid (e.g., acetic acid) | Refluxing for several hours |

| Hydrazone | Hydrazine or substituted hydrazines (e.g., Dimethylhydrazine) | Methanol, Ethanol | Acetic acid | Refluxing |

Reactivity and Chemical Modifications of the Methoxy (B1213986) Group at Position 2

Cleavage and Substitution Reactions involving Methoxy Functionality

The methoxy group at the C2 position of the imidazole ring is generally stable and unreactive. The oxygen atom's lone pairs participate in resonance with the imidazole ring, imparting a partial double-bond character to the C2-O bond, which strengthens it. As a result, the methoxy group is a poor leaving group for nucleophilic aromatic substitution.

Cleavage of the methyl-oxygen bond (O-demethylation) to yield the corresponding 2-hydroxyimidazole (or its tautomeric imidazolone (B8795221) form) is possible but typically requires harsh reaction conditions. This transformation is characteristic of aryl methyl ethers and usually involves strong protic acids or Lewis acids. researchgate.net

Potential reagents for methoxy group cleavage include:

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures can cleave the ether via an Sₙ2 attack of the halide ion on the protonated ether's methyl group.

Lewis Acids: Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl ethers under milder conditions than strong acids. Other Lewis acids like aluminum chloride (AlCl₃) can also be used. researchgate.net

Direct nucleophilic substitution of the methoxy group is unfavorable. For such a reaction to occur, the C2 position would need to be significantly activated by strong electron-withdrawing groups, and the methoxy group would need to be converted into a better leaving group, which is not a straightforward process in this system.

Electrophilic and Nucleophilic Character of the Imidazole Ring in this compound

The reactivity of the imidazole ring itself towards electrophiles and nucleophiles is dictated by the combined electronic effects of the methoxy and carbaldehyde substituents.

2-Methoxy Group: This is a powerful electron-donating group (EDG). Through its resonance effect (+M), it significantly increases the electron density of the imidazole ring, particularly at the C4 and C5 positions, and to a lesser extent, on the nitrogen atoms. This effect strongly activates the ring towards electrophilic substitution.

5-Carbaldehyde Group: This is a strong electron-withdrawing group (EWG) through both its inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic attack by withdrawing electron density. Conversely, it makes the ring more susceptible to nucleophilic attack.

Nucleophilic Character (Reactivity towards Electrophiles): The imidazole ring is inherently an electron-rich aromatic system and is prone to electrophilic aromatic substitution. uobabylon.edu.iq The powerful activating effect of the 2-methoxy group dominates over the deactivating effect of the 5-carbaldehyde group. Electrophilic attack is therefore expected to be feasible. In an unsubstituted imidazole, electrophilic substitution preferentially occurs at the C4 or C5 position. uobabylon.edu.iq In this molecule, the C5 position is already substituted. The strong electron-donating nature of the C2-methoxy group will strongly direct incoming electrophiles to the C4 position, which is ortho and para to the ring nitrogens and meta to the deactivating aldehyde group. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be predicted to occur regioselectively at the C4 position.

Electrophilic Character (Reactivity towards Nucleophiles): Nucleophilic aromatic substitution on an electron-rich ring like imidazole is generally difficult unless a good leaving group is present at a position activated by an electron-withdrawing group. pharmaguideline.com The 5-carbaldehyde group withdraws electron density from the ring, making the C2 and C4 positions more electrophilic. However, without a suitable leaving group (like a halogen) at these positions, nucleophilic substitution is unlikely to occur under standard conditions. The methoxy group itself is not a viable leaving group for this type of reaction.

Impact of Substituents on Ring Electron Density and Reactivity

The reactivity of the imidazole ring is profoundly influenced by the nature and position of its substituents. In this compound, the interplay between the electron-donating methoxy group at the C2 position and the electron-withdrawing carbaldehyde group at the C5 position establishes a unique electronic profile that governs its chemical behavior.

Theoretical studies using density functional theory have shown that substituents significantly alter the electronic properties of the imidazole ring. researchgate.net Electron-donating groups, such as methoxy (-OCH3), increase the electron density of the ring, particularly at the nitrogen atoms. researchgate.net Conversely, electron-withdrawing groups, like a carbaldehyde (-CHO), decrease the ring's electron density. researchgate.net This push-pull electronic effect is crucial for influencing the donor capacity of the imidazole N-base. rsc.org Generally, electrophilic substitution is directed to the 4 or 5-positions, while nucleophilic substitution is more likely to occur at the C2 position, especially if the ring contains strongly electron-withdrawing substituents. globalresearchonline.netimperial.ac.uk

The position of substituents is a critical factor in determining reactivity. For instance, the reactivity of electron-rich imidazole derivatives towards electrophilic attack is predicted to follow the order: 2-substituted > 5-substituted > 4-substituted. researchgate.net Furthermore, the presence of specific substituents can direct the course of a reaction. Research on the synthesis of complex imidazoles has shown that a 2-hydroxyaryl moiety on a starting material can control the reaction mechanism, guiding it regioselectively toward a specific product through a self-catalyzed hydrogen atom shift. nih.gov This highlights how a substituent's functionality can be decisive in the outcome of a synthetic pathway.

Problems in synthetic routes, such as the equilibration of imidazol-5-yllithium compounds to their more stable 2-yllithium counterparts, underscore the inherent reactivity patterns of the imidazole core. Such transmetallation processes can complicate the introduction of substituents at the desired position and are a key consideration in the synthesis of polysubstituted imidazoles. rsc.org

Protonation Behavior and Basicity

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. globalresearchonline.netdtic.milnih.gov The N-1 proton is acidic (pKa ≈ 14.5), while the pyridine-like N-3 nitrogen is basic. globalresearchonline.netnih.gov The basicity of the N-3 nitrogen (conjugate acid pKa ≈ 7.0) is notably higher than that of pyridine, a difference attributed to the resonance stabilization of the protonated imidazolium (B1220033) cation, where the positive charge is shared between both nitrogen atoms. nih.govnih.gov

The basicity of the imidazole ring is highly sensitive to the electronic effects of its substituents. ksu.edu.sa

Electron-donating groups (EDGs) , such as alkyl or methoxy groups, generally increase the basicity of the imidazole ring by pushing electron density into the ring system, making the N-3 lone pair more available for protonation. ksu.edu.sa

Electron-withdrawing groups (EWGs) , such as nitro or carbaldehyde groups, decrease basicity by pulling electron density away from the ring, which makes protonation at the N-3 position less favorable. dtic.mildtic.mil This effect becomes more pronounced with an increasing number of nitro groups, leading to a corresponding decrease in basicity and an increase in acidity. dtic.mildtic.mil

For this compound, the electron-donating 2-methoxy group would be expected to increase basicity, while the electron-withdrawing 5-carbaldehyde group would decrease it. The net pKa of the molecule is a result of the balance between these opposing electronic influences. Studies have found a linear relationship between the pKa values of substituted imidazoles and their nitrogen lone pair orbital energies, but this correlation is primarily limited to substituents that interact through inductive and field effects, rather than through-bond resonance. acs.org

| Substituent Type | Electronic Effect | Expected Impact on Basicity (pKa of Conjugate Acid) | Example Group |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increases electron density on the N-3 atom | Increase | -CH₃, -OCH₃ |

| Electron-Withdrawing Group (EWG) | Decreases electron density on the N-3 atom | Decrease | -NO₂, -CHO, -CN |

Derivatization Strategies for Expanding the Chemical Space of this compound Analogues

Expanding the chemical space around the this compound core involves modifying its key reactive sites: the N-1 position of the imidazole ring and the C-5 carbaldehyde group.

Derivatization at the Imidazole Nitrogen: The N-1 atom of the imidazole ring can be readily derivatized. For example, studies on the related 4-methyl-1H-imidazole-5-carbaldehyde have demonstrated that the N-1 position can be alkylated with various groups. dergipark.org.trresearchgate.netbeun.edu.tr Furthermore, methylation can occur at both nitrogen atoms to form a reactive 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt, which can serve as a precursor for other imidazolium derivatives. dergipark.org.trresearchgate.netbeun.edu.tr

Transformations of the Carbaldehyde Group: The carbaldehyde functional group is a versatile handle for a wide range of chemical transformations.

Conversion to other Heterocycles: The aldehyde can be converted into other heterocyclic systems. For instance, a two-step reaction sequence involving the aldehyde group has been used to synthesize novel benzoxazole, benzothiazole, and benzoimidazole derivatives. dergipark.org.trresearchgate.net

Reduction: The aldehyde can be reduced to an alcohol or completely to a methyl group. A novel single-step hydrogenation process has been developed to convert 2-imidazolecarboxaldehyde into 2-methylimidazole, proceeding through a 1H-imidazole-2-methanol intermediate. rsc.org

Decarbonylation: Under certain conditions, such as in hot ethanol, imidazole-2-carbaldehydes can undergo a decarbonylation reaction to yield the corresponding imidazole and ethyl formate. researchgate.net

Cross-Reactions: Imidazole-2-carboxaldehyde can be formed via cross-reactions of glyoxal (B1671930) with imidazole, and this product can further react with glyoxal to form 2,2'-bis-1H-imidazole, demonstrating a pathway for building more complex structures from the aldehyde. nih.gov

These derivatization strategies allow for the systematic modification of the parent molecule to generate a library of analogues with diverse structural features and physicochemical properties.

| Reactive Site | Strategy | Description | Resulting Compound Class |

|---|---|---|---|

| N-1 Imidazole Nitrogen | N-Alkylation | Reaction with alkyl halides to introduce substituents at the N-1 position. dergipark.org.trresearchgate.net | N-Substituted Imidazoles |

| N-1 and N-3 Imidazole Nitrogens | N,N'-Dialkylation | Methylation of both nitrogen atoms to create a quaternary salt. dergipark.org.trresearchgate.net | Imidazolium Salts |

| C-5 Carbaldehyde | Heterocycle Formation | Two-step reaction over the aldehyde group. dergipark.org.trresearchgate.net | Benzoxazoles, Benzothiazoles, Benzimidazoles |

| C-5 Carbaldehyde | Reduction | Hydrogenation of the aldehyde to an alcohol and then to a methyl group. rsc.org | Imidazole Methanols, Methyl Imidazoles |

| C-5 Carbaldehyde | Cross-Reaction | Reaction with glyoxal to form larger, linked imidazole structures. nih.gov | Bis-imidazoles |

Advanced Computational and Theoretical Studies on 2 Methoxy 1h Imidazole 5 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the optimized geometries and electronic properties of molecules like 2-Methoxy-1H-imidazole-5-carbaldehyde. researchgate.net DFT calculations, often using functionals like B3LYP, are fundamental in providing a detailed picture of the molecule's structural and electronic characteristics. physchemres.orgorientjchem.orgresearchgate.net

DFT calculations are utilized to determine the most stable conformation of a molecule by optimizing its geometry. researchgate.net This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For imidazole (B134444) derivatives, DFT has been successfully used to predict these parameters, which often show good agreement with experimental data from techniques like X-ray crystallography. researchgate.netiucr.org The optimized structure provides a foundational understanding of the molecule's three-dimensional shape, which influences its physical and chemical properties. For instance, the planarity of the imidazole ring and the orientation of the methoxy (B1213986) and carbaldehyde substituents are key geometrical features determined through these calculations. researchgate.net

Table 1: Predicted Geometrical Parameters for Imidazole Derivatives (Illustrative) Note: This table illustrates typical parameters for related imidazole structures as specific data for this compound is not available.

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C=N Bond Length (ring) | 1.314 Å | DFT/B3LYP/6-311++G(d,p) researchgate.net |

| C-O Bond Length (methoxy) | 1.365 Å | DFT/B3LYP/6-311++G(d,p) researchgate.net |

| Dihedral Angle (ring-substituent) | Variable | DFT Optimization iucr.org |

The electronic structure of a molecule governs its reactivity. Charge analysis helps in understanding the distribution of electric charge among the atoms in the molecule. Molecular Electrostatic Potential (MEP) maps are particularly insightful as they visualize the electrostatic potential on the electron density surface. pesquisaonline.net These maps use a color scale to indicate different potential regions: red typically signifies electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential) prone to nucleophilic attack. pesquisaonline.netmdpi.com For imidazole derivatives, MEP analysis often reveals that the nitrogen atoms of the imidazole ring are electron-rich sites, making them potential centers for nucleophilic activity. orientjchem.orgpesquisaonline.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gap Determination for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. wikipedia.org The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy relates to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates high stability. pesquisaonline.net For imidazole-containing systems, FMO analysis helps to identify the regions of the molecule involved in electron donation and acceptance during chemical reactions. orientjchem.orgresearchgate.net

Table 2: Frontier Molecular Orbital Energies (Illustrative for Imidazole Derivatives) Note: Values are representative and depend on the specific molecule and computational level.

| Parameter | Typical Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index, Nucleophilicity Index)

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. The electrophilicity index (ω) quantifies the ability of a species to accept electrons, while the nucleophilicity index measures its electron-donating capability. scielo.org.mx

Fukui functions (f(r)) are local reactivity descriptors that indicate the most reactive sites within a molecule. wikipedia.orgsubstack.com They describe how the electron density at a specific point changes with the addition or removal of an electron. faccts.de There are three main types of Fukui functions: f+ for nucleophilic attack, f- for electrophilic attack, and f0 for radical attack. substack.comfaccts.de By analyzing these functions, one can predict the specific atoms in this compound that are most likely to participate in different types of chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. juniperpublishers.comwisc.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. juniperpublishers.com

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Studies

Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a crucial role in supramolecular chemistry and biological systems. nih.govnih.gov The NCI index, often visualized through Reduced Density Gradient (RDG) analysis, is a computational method for identifying and characterizing these weak interactions in real space. physchemres.orgjussieu.fr

The RDG is a function of the electron density and its first derivative. Plots of the RDG versus the electron density reveal regions of noncovalent interactions. These interactions are then visualized as surfaces in 3D space, color-coded to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. physchemres.org This analysis can elucidate how molecules of this compound might interact with each other or with other molecules, providing insight into its crystal packing or binding behavior. physchemres.org

Solvent Effect Studies on Spectroscopic and Electronic Properties

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental or computational studies focusing on the solvent effects on the spectroscopic and electronic properties of this compound. While research into the solvatochromic behavior of various imidazole derivatives exists, detailing how solvent polarity and hydrogen bonding capabilities can influence UV-Vis absorption spectra, fluorescence, and electronic properties like dipole moments, no such dedicated studies were found for this particular compound.

Theoretical investigations, typically employing methodologies such as Time-Dependent Density Functional Theory (TD-DFT) combined with Polarizable Continuum Models (PCM), are standard approaches for predicting how the surrounding solvent medium alters the electronic transitions and molecular orbital energies of a solute. These computational models allow researchers to simulate absorption spectra in various solvents and analyze the specific interactions (e.g., electrostatic, hydrogen bonding) that lead to observed solvatochromic shifts (bathochromic or hypsochromic). However, the application of these methods to this compound has not been reported in the available literature.

Consequently, detailed research findings and data tables illustrating the impact of different solvents on the spectroscopic and electronic characteristics of this compound cannot be provided, as the primary research has not been published.

Emerging Applications and Research Frontiers of 2 Methoxy 1h Imidazole 5 Carbaldehyde Analogues

Role as Versatile Synthetic Intermediates in Complex Organic Synthesis

The chemical architecture of 2-methoxy-1H-imidazole-5-carbaldehyde analogues, characterized by the aldehyde functional group, makes them highly effective building blocks in organic synthesis. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, including condensation, oxidation, reduction, and addition reactions. This versatility allows chemists to construct more complex molecular frameworks from a relatively simple imidazole (B134444) starting material.

The primary utility of imidazole-5-carbaldehyde analogues in synthesis is their role as precursors for more complex heterocyclic systems. The aldehyde moiety can readily react with various nucleophiles to initiate cyclization cascades, leading to the formation of fused-ring systems and other advanced molecular scaffolds.

For instance, research on related imidazole-5-carbaldehydes, such as 4-methyl-1H-imidazole-5-carbaldehyde, has demonstrated their conversion into fused heterocycles like benzoxazoles, benzothiazoles, and benzoimidazoles through a two-step reaction sequence involving the aldehyde group. researchgate.netdergipark.org.tr This synthetic strategy highlights the potential of the carbaldehyde function as a key structural element for elaborating the core imidazole ring into more intricate polycyclic systems. researchgate.netdergipark.org.tr Such multi-ring structures are of significant interest in drug discovery and materials science due to their rigid conformations and diverse biological activities. The general synthetic pathway often involves an initial condensation reaction at the aldehyde, followed by an intramolecular cyclization to form the new fused ring.

The following table outlines examples of heterocyclic systems synthesized from imidazole aldehyde precursors.

| Precursor Compound | Reagents | Resulting Heterocyclic System | Reference |

| 4-Methyl-1H-imidazole-5-carbaldehyde | o-Aminophenol, o-Aminothiophenol, or o-Phenylenediamine followed by an oxidation step | Benzoxazole, Benzothiazole, or Benzoimidazole fused derivatives | researchgate.netdergipark.org.tr |

| Diaminomaleonitrile-based imines and aromatic aldehydes | N/A (Self-assisted rearrangement) | Highly substituted imidazole-4-carboxamides | nih.gov |

| 2-Aminopyridines and α-haloketones | Porcine Pancreatic Lipase (PPL) | Imidazo[1,2-a]pyridine derivatives | rsc.org |

Contributions to Medicinal Chemistry Research

The imidazole scaffold is a fundamental component in medicinal chemistry, integral to the structure of many natural products and synthetic drugs. biomedpharmajournal.orgjchemrev.com Analogues of this compound contribute significantly to this field by providing a versatile template for designing novel therapeutic agents. The methoxy (B1213986) group at the 2-position and the carbaldehyde at the 5-position offer distinct points for chemical modification, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological effects.

The imidazole ring system is considered a privileged scaffold because its unique structural and electronic features enable it to interact with a wide range of biological targets, including enzymes and receptors. biomedpharmajournal.org The nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, and can also coordinate with metal ions present in many enzyme active sites.

Derivatives of this compound serve as a foundational structure for creating libraries of potential ligands. By systematically modifying the substituents on the imidazole ring, researchers can develop compounds that bind selectively to specific biological targets, thereby modulating their activity and influencing cellular pathways implicated in disease. For example, imidazole-based compounds have been designed to target G-protein coupled receptors (GPCRs), kinases, and metalloenzymes, which are all crucial targets in modern drug discovery. The ability to generate a diverse range of analogues from a common imidazole core is a key strategy in the search for new medicines. nih.gov

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds and evaluating how specific structural changes affect their interaction with a biological target.

For imidazole-based compounds, SAR studies have provided critical insights into designing more potent and selective drugs. Research on benzimidazole (B57391) derivatives, a related class of compounds, has shown that the nature and position of substituents on the heterocyclic ring significantly influence their anti-inflammatory activity. nih.govmdpi.com For example, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been found to be critical for modulating interactions with targets like cyclooxygenase (COX) and cannabinoid receptors. nih.gov Similarly, SAR studies on 2-substituted imidazoles have been crucial in developing selective α2-adrenoceptor antagonists. nih.gov In a study on MALT1 inhibitors, analogues featuring a 2-methoxyethoxy side chain were synthesized to probe the impact of this group on inhibitory activity. researchgate.net These examples demonstrate a clear principle: modifications to the substituents on the imidazole core, such as the methoxy group in this compound, are a key strategy for optimizing receptor binding and enzyme inhibition.

The following table summarizes key findings from SAR studies on related imidazole compounds.

| Compound Class | Target | Key SAR Findings | Reference |

| 2-Substituted Imidazoles | α2-Adrenoceptors | The nature of the substituent at the 2-position is critical for selectivity over α1-adrenoceptors. | nih.gov |

| Benzimidazole Derivatives | Anti-inflammatory targets (e.g., COX, Cannabinoid receptors) | Substitutions at N1, C2, C5, and C6 positions greatly influence activity. Electron-donating or -withdrawing groups can modulate potency. | nih.govmdpi.com |

| MALT1 Inhibitors | MALT1 Protease | The side chain of 2-methoxyethoxy had little impact on activity and could be replaced by other functional groups, with terminal hydroxyl groups enhancing potency. | researchgate.net |

The biological effects of imidazole derivatives are often traced back to their ability to inhibit enzymes or bind to cellular receptors. The nitrogen atoms of the imidazole ring are key to these interactions. One of the nitrogen atoms is basic (a pyridine-like nitrogen) and can be protonated or act as a ligand for metal ions, while the other is less basic (a pyrrole-like nitrogen). jchemrev.com

Applications in Advanced Material Science Research

While the applications of imidazole derivatives are most established in medicine, their unique chemical properties are also being explored in the field of advanced materials. The electron-rich nature of the imidazole ring and its ability to participate in hydrogen bonding and metal coordination make it a valuable component in the design of functional materials.

Research has shown that heterocyclic compounds, including imidazole derivatives, can be used in the development of corrosion inhibitors for metals. These molecules can adsorb onto the metal surface, forming a protective layer that prevents contact with corrosive agents. The imidazole ring's nitrogen and π-electrons are thought to play a crucial role in the adsorption process. Furthermore, the versatility of imidazole chemistry allows for its incorporation into more complex systems like organic-inorganic hybrid materials and dyes for solar cells. The ability to construct diverse and complex heterocyclic scaffolds through multicomponent reactions using building blocks like 2-aminobenzothiazole (B30445) opens avenues for creating novel materials with tailored electronic and optical properties. nih.gov While specific applications for this compound analogues in this area are still emerging, the foundational chemistry suggests potential for their use in developing new functional materials. nih.gov

Development of Functional Materials for Optical Applications (e.g., Dyes)

The inherent aromaticity and tunable electronic properties of the imidazole scaffold make it an excellent building block for the design of novel organic dyes. Analogues of this compound, particularly those with extended π-conjugation, have been investigated for their potential in optical applications such as dye-sensitized solar cells (DSSCs). The electron-donating nature of the methoxy group and the electron-withdrawing character of the carbaldehyde group can create a push-pull system within the molecule, facilitating intramolecular charge transfer (ICT), a key process for the functioning of many organic electronic materials. nih.govuokerbala.edu.iq

Researchers have synthesized a variety of imidazole-based dyes and studied their photophysical and electrochemical properties. For instance, a study on imidazole derivatives for DSSCs demonstrated that the power conversion efficiency is highly dependent on the substituents on the imidazole ring. uokerbala.edu.iq While specific data on this compound is limited in publicly available literature, the principles from related studies can be extrapolated. The aldehyde functional group can be readily modified to create more complex dye structures, allowing for the fine-tuning of their absorption and emission characteristics.

Below is an interactive data table summarizing the optical properties of representative imidazole-based dyes from a study on their application in DSSCs. uokerbala.edu.iq

| Dye Code | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Optical Band Gap (Eg, opt, eV) |

| PP1 | 380 | 480 | 100 | 3.01 |

| PP2 | 418 | 525 | 107 | 2.96 |

| PP3 | 390 | 495 | 105 | 2.99 |

| PP4 | 385 | 488 | 103 | 3.00 |

Note: The data in this table is based on a study of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazole derivatives, which serve as analogues to understand the potential properties of this compound based dyes. uokerbala.edu.iq

The development of these functional dyes is a rapidly advancing field, with ongoing efforts to improve their stability, efficiency, and ease of synthesis. The versatile nature of the imidazole-5-carbaldehyde core suggests that a wide array of novel chromophores with tailored optical properties can be designed and synthesized for various optoelectronic applications.

Role in Polymer Science

The imidazole moiety is a valuable functional group in polymer science due to its ability to participate in a variety of chemical transformations and its influence on the final properties of the polymer. The carbaldehyde group of this compound and its analogues can serve as a reactive site for the synthesis of novel polymers. For instance, it can undergo condensation reactions with various monomers to form polymers with imidazole units incorporated into the main chain or as pendant groups.

Imidazole-containing polymers have been explored for a range of applications, including as polymer-supported catalysts, in the development of functional materials, and in biomedical applications. nih.gov The presence of the imidazole ring can impart desirable properties to the polymer, such as thermal stability, specific ligand-binding capabilities, and catalytic activity.

While direct polymerization studies of this compound are not extensively documented, the reactivity of the aldehyde group is well-established in polymer chemistry. The synthesis of polymers from aldehyde-containing monomers is a common strategy to produce materials with specific functionalities. For example, the reaction of aldehydes with amines or phenols can lead to the formation of Schiff base polymers or phenolic resins, respectively.

The following table outlines potential polymerization pathways for imidazole-5-carbaldehyde analogues:

| Polymerization Method | Co-monomer(s) | Potential Polymer Type | Key Features of Resulting Polymer |

| Condensation Polymerization | Diamines, Diols, Phenols | Polyimines (Schiff bases), Polyesters, Phenolic resins | Imidazole functionality, potential for cross-linking, thermal stability. |

| Polymer Post-functionalization | Polymers with reactive groups (e.g., amines, hydrazides) | Functionalized polymers with pendant imidazole moieties | Introduction of imidazole properties to existing polymer backbones. |

The incorporation of the 2-methoxy-imidazole-5-carbaldehyde moiety into polymer structures opens up possibilities for creating new materials with tailored properties for applications in areas such as gas separation membranes, specialty coatings, and drug delivery systems.

Catalytic Applications in Organic Transformations

The imidazole ring is a well-known catalytic motif in both biological and synthetic chemistry. The nitrogen atoms of the imidazole ring can act as both proton donors and acceptors, as well as nucleophiles, making them effective catalysts for a variety of organic reactions. nih.gov Analogues of this compound are being explored for their potential as organocatalysts.

The presence of the methoxy and carbaldehyde substituents can modulate the catalytic activity of the imidazole core. The electron-donating methoxy group can enhance the nucleophilicity of the imidazole nitrogen, while the electron-withdrawing carbaldehyde group can influence the acidity of the N-H proton. This electronic tuning can be exploited to design catalysts with enhanced reactivity and selectivity for specific transformations.

Imidazole and its derivatives have been successfully employed as catalysts in a range of reactions, including the synthesis of heterocyclic compounds and multicomponent reactions. nih.govnih.gov For example, a study demonstrated the use of a silica-supported titanium chloride catalyst for the synthesis of trisubstituted and tetrasubstituted imidazoles, highlighting the role of catalysts in facilitating these complex transformations. nih.gov

The table below summarizes some organic transformations where imidazole-based catalysts have shown significant activity.

| Reaction Type | Catalyst System | Role of Imidazole Analogue | Reference |

| Synthesis of Trisubstituted Imidazoles | TiCl3-Silica | Not a direct catalyst, but demonstrates the synthesis of related structures. | nih.gov |

| Multicomponent Reactions | Imidazole | Organocatalyst, facilitating bond formation through activation of substrates. | nih.gov |

Research in this area is focused on the development of more efficient and recyclable imidazole-based catalysts. The functional groups on the this compound scaffold provide handles for immobilization onto solid supports, which can facilitate catalyst recovery and reuse, a key principle of green chemistry. The continued exploration of these analogues as catalysts is expected to lead to the discovery of new and sustainable methods for the synthesis of valuable organic molecules.

Future Perspectives and Research Challenges for 2 Methoxy 1h Imidazole 5 Carbaldehyde Chemistry

Development of Novel and Sustainable Synthetic Routes

A significant challenge in modern organic synthesis is the development of sustainable and efficient methodologies. bohrium.comresearchgate.net For 2-Methoxy-1H-imidazole-5-carbaldehyde, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate substantial waste. The focus will shift towards green chemistry principles. researchgate.netasianpubs.org

Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis : These techniques can accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.net Applying microwave or ultrasound irradiation to the cyclization and formylation steps in imidazole (B134444) synthesis could offer a more sustainable pathway. researchgate.net

Solvent-Free and Aqueous Media Reactions : Eliminating volatile organic solvents is a core goal of green chemistry. asianpubs.org Research into solid-state reactions or syntheses in water could dramatically reduce the environmental impact of producing this compound and its derivatives. asianpubs.orgmdpi.com

Reusable Catalysts : The use of heterogeneous or reusable catalysts, such as magnetic iron oxide nanoparticles (Fe3O4-MNPs) or metal-organic frameworks (MOFs), can simplify product purification and reduce waste. researchgate.netresearchgate.net Developing catalytic systems for the regioselective synthesis of this specific imidazole is a promising research avenue.

One-Pot, Multi-Component Reactions (MCRs) : MCRs improve efficiency by combining multiple reaction steps into a single operation, avoiding the isolation of intermediates. asianpubs.orgorganic-chemistry.org Designing an MCR that assembles the this compound core from simple, readily available precursors would represent a significant synthetic advancement.

| Strategy | Description | Potential Application to this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to dramatically reduced reaction times and increased yields. researchgate.net | Acceleration of the imidazole ring formation and subsequent formylation steps. |

| Solvent-Free Conditions | Reactions are conducted in the absence of a solvent, reducing waste and potential environmental contamination. asianpubs.org | Development of a solid-state or melt-phase synthesis route from precursor materials. |

| Reusable Catalysis | Employs catalysts that can be easily recovered and reused for multiple reaction cycles, improving cost-effectiveness and sustainability. researchgate.net | Use of solid-supported acid or metal catalysts for the cyclization and functionalization steps. |

| Multi-Component Reactions (MCRs) | Three or more reactants are combined in a single pot to form a product that incorporates portions of all reactants, enhancing atom economy. organic-chemistry.org | A one-pot synthesis from a dicarbonyl compound, an ammonia (B1221849) source, formaldehyde, and a methoxy-group donor. |

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. For this compound, the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing aldehyde group creates a complex electronic environment that governs its reactivity. Future research will increasingly rely on a synergistic combination of advanced spectroscopic methods and computational chemistry to unravel these intricacies. researchgate.netelixirpublishers.com

Computational Modeling : Quantum mechanical calculations, particularly Density Functional Theory (DFT), will be instrumental in mapping reaction pathways, identifying transition states, and calculating activation energies for the synthesis and derivatization of the molecule. nih.govresearchgate.net These studies can predict regioselectivity and explain experimentally observed outcomes, such as the transmetallation events seen in some imidazole syntheses. rsc.org

In-Situ Spectroscopy : Techniques like real-time NMR and IR spectroscopy can monitor reaction progress, detect transient intermediates, and provide kinetic data. This experimental information is vital for validating and refining computational models.

Mechanistic Probes : The synthesis of isotopically labeled analogues of this compound can be used in kinetic isotope effect (KIE) studies to pinpoint rate-determining steps and elucidate complex reaction mechanisms.

| Technique | Objective | Expected Insight |

|---|---|---|

| Density Functional Theory (DFT) | To model reaction pathways, calculate energies of intermediates and transition states, and predict spectroscopic properties. nih.gov | Understanding of regioselectivity, reaction kinetics, and the electronic influence of substituents. |

| Time-Dependent DFT (TD-DFT) | To simulate electronic absorption and emission spectra. | Prediction of photophysical properties for potential applications in materials science. |

| In-Situ NMR/IR Spectroscopy | To monitor reactant consumption, product formation, and the appearance of intermediates in real-time. | Kinetic profiles and direct evidence for proposed reaction intermediates. |

| Molecular Docking | To simulate the binding of derivatives to biological targets like enzymes or receptors. researchgate.net | Rationalization of biological activity and guidance for the design of new therapeutic agents. |

Broadening the Scope of Chemical Transformations and Derivatizations

This compound is a versatile building block with multiple reactive sites: the aldehyde group, the N-H proton, and the C4 position of the imidazole ring. A key research challenge is to fully explore and control the reactivity at these sites to generate a diverse library of new compounds.

Future research should focus on:

Aldehyde Transformations : Beyond standard reactions like oxidation, reduction, and reductive amination, the aldehyde can participate in more complex transformations such as Wittig reactions, Henry reactions, and various condensations to build molecular complexity.

N-H Functionalization : The imidazole nitrogen can be alkylated, arylated, or acylated to introduce a wide variety of substituents, which can modulate the molecule's steric and electronic properties as well as its solubility and biological activity. researchgate.net

C-H Functionalization : Direct C-H activation and functionalization at the C4 position represents a modern and atom-economical approach to introduce new substituents (e.g., aryl, alkyl, or halogen groups) without the need for pre-functionalized starting materials.

Cycloaddition Reactions : Exploring the imidazole ring as a partner in cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems with unique three-dimensional structures.

| Reactive Site | Reaction Type | Potential Products |

|---|---|---|

| C5-Carbaldehyde | Reductive Amination | Substituted aminomethyl-imidazoles |

| C5-Carbaldehyde | Wittig Reaction | Vinyl-substituted imidazoles |

| N1-H | N-Alkylation/Arylation | N1-substituted 2-methoxy-imidazole derivatives |

| C4-H | Direct C-H Arylation | 4-Aryl-2-methoxy-1H-imidazole-5-carbaldehydes |

| Imidazole Ring | Cycloaddition | Novel fused bicyclic and polycyclic heteroaromatics |

Strategic Design and Exploration of Next-Generation Imidazole-Based Functional Molecules

The ultimate goal of studying this compound is to use it as a scaffold for creating functional molecules with valuable properties. The unique combination of an electron-rich heterocycle, a hydrogen-bond donor/acceptor system, a reactive aldehyde, and a methoxy group makes it an attractive starting point for applications in medicinal chemistry, materials science, and catalysis. nih.govresearchgate.net

Future directions include:

Medicinal Chemistry : Imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijpsjournal.comnih.gov The scaffold of this compound can be elaborated to design specific inhibitors for enzymes like kinases or carbonic anhydrases, where the imidazole core can act as a crucial binding motif. nih.govnih.gov

Materials Science : The conjugated π-system of the imidazole ring can be extended through derivatization to create novel organic chromophores and fluorophores. Strategic molecular design could lead to materials with properties like thermally activated delayed fluorescence (TADF) for use in organic light-emitting diodes (OLEDs). rsc.org

Supramolecular Chemistry : The hydrogen-bonding capabilities of the imidazole ring make it an excellent component for building supramolecular assemblies, metal-organic frameworks (MOFs), and sensors. nih.gov The aldehyde group can be used to anchor the molecule to surfaces or to other molecules in a larger assembly.

The strategic design of these next-generation molecules will be heavily reliant on computational tools for predicting properties and guiding synthetic efforts, embodying a modern, design-oriented approach to chemical research. hilarispublisher.comresearchgate.net

Q & A

Q. 1.1. What are the recommended synthetic routes for 2-Methoxy-1H-imidazole-5-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions of substituted imidazole precursors with methoxy-containing reagents. For example, analogous compounds (e.g., 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde) are synthesized via cyclization of substituted anilines with aldehydes under acidic conditions . Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalysts (e.g., p-toluenesulfonic acid). Yields may vary from 40–70% depending on steric hindrance and electronic effects of substituents .

Q. 1.2. How should researchers characterize the purity and structure of this compound?

Standard characterization includes:

- NMR Spectroscopy : Compare and NMR shifts with structurally similar compounds (e.g., 1-Methyl-1H-imidazole-5-carbohydrazide shows imidazole proton resonances at δ 7.8–8.2 ppm) .

- Elemental Analysis : Validate empirical formulas (e.g., CHNO) with <0.3% deviation between calculated and observed values .

- Melting Point : Cross-check against literature values (e.g., 165–166°C for 4-Methyl-1H-imidazole-5-carbaldehyde) .

Q. 1.3. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in fume hoods to minimize inhalation risks, as imidazole derivatives may release irritant vapors .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

Contradictions may arise from tautomerism (e.g., 1H- vs. 3H-imidazole forms) or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm tautomeric forms .

- X-ray Crystallography : Use SHELX or ORTEP-III to resolve ambiguous structures (e.g., confirming aldehyde positioning) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 153.066 for CHNO) .

Q. 2.2. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Q. 2.3. How can low yields in multi-step syntheses involving this compound be troubleshooted?

- Intermediate Stability : Protect the aldehyde group with acetals during harsh reactions (e.g., Grignard additions) .

- Catalyst Screening : Test Pd/C or Cu(I) catalysts for coupling reactions, as seen in benzimidazole-triazole hybrids .

- Reaction Monitoring : Use TLC or in-situ IR to detect side products (e.g., over-oxidation to carboxylic acids) .

Q. 2.4. What strategies mitigate hygroscopicity issues during crystallization?

- Solvent Selection : Use low-polarity solvents (e.g., ethyl acetate) to reduce water absorption .

- Lyophilization : Freeze-dry under vacuum to obtain anhydrous crystals .

- Additive Screening : Introduce anti-solvents (e.g., hexane) to promote rapid crystallization .

Methodological Considerations

Q. 3.1. How to validate synthetic reproducibility across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.